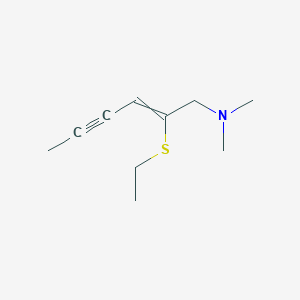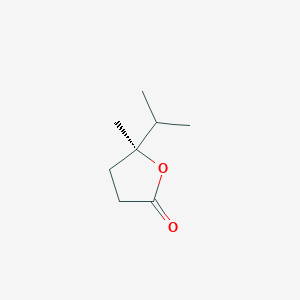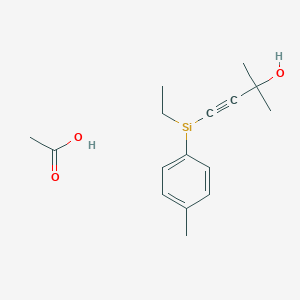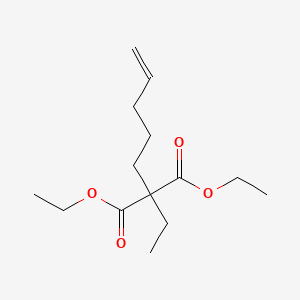
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is an organic compound characterized by the presence of an ethylsulfanyl group attached to a hex-2-en-4-yn-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of a suitable amine precursor with an ethylsulfanyl group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alkanes.
Substitution: Halogenated amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 2-(Propylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 2-(Butylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
Uniqueness
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs
Eigenschaften
CAS-Nummer |
61285-44-7 |
|---|---|
Molekularformel |
C10H17NS |
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
2-ethylsulfanyl-N,N-dimethylhex-2-en-4-yn-1-amine |
InChI |
InChI=1S/C10H17NS/c1-5-7-8-10(12-6-2)9-11(3)4/h8H,6,9H2,1-4H3 |
InChI-Schlüssel |
MJYQYNQEYQWDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=CC#CC)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)






